molecular formula C10H13NO2S B8592263 Methyl 4-(thiophen-3-yl)pyrrolidine-3-carboxylate

Methyl 4-(thiophen-3-yl)pyrrolidine-3-carboxylate

Cat. No. B8592263
M. Wt: 211.28 g/mol
InChI Key: SKHDMTAEEVBFQP-UHFFFAOYSA-N
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Patent
US06303593B1

Procedure details

To a solution of 1.1 g (2.9 mmol) of 1-(2,2,2,-trichloroethoxycarbonyl)-3-(SR)-carbomethoxy-4-(RS)-(3-thienyl)pyrrolidine in 30 mL of acetic acid at 40° C. was slowly added 0.5 g (7.6 mmol) of Zn powder and the reaction mixture was stirred a further 4 h at 40° C. The reaction mixture was filtered to remove the solid and the filter was washed with MeOH. The organic fraction was concentrated and the residue was purified by chomatography. (silica, CH2Cl9: MeOH: NH3 (2M in MeOH),100:4:2) to give 0.61 g of the title compound. 1H NMR (CDCl3) δ2.92 (m, 1H). 3.02 (m, 1H), 3.29 (m, 2H), 3.48-3.62 (m, 2H), 3.72 (s, 3H), 6.99 (d, 1H, J=5 HZ), 7.05 (s, 1H), 7.31 (m, 1H);
Name
1-(2,2,2,-trichloroethoxycarbonyl)-3-(SR)-carbomethoxy-4-(RS)-(3-thienyl)pyrrolidine
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.5 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
ClC(Cl)(Cl)COC([N:7]1[CH2:11][CH:10]([C:12]2[CH:16]=[CH:15][S:14][CH:13]=2)[CH:9]([C:17]([O:19][CH3:20])=[O:18])[CH2:8]1)=O>C(O)(=O)C.[Zn]>[NH3:7].[C:17]([CH:9]1[CH:10]([C:12]2[CH:16]=[CH:15][S:14][CH:13]=2)[CH2:11][NH:7][CH2:8]1)([O:19][CH3:20])=[O:18]

Inputs

Step One
Name
1-(2,2,2,-trichloroethoxycarbonyl)-3-(SR)-carbomethoxy-4-(RS)-(3-thienyl)pyrrolidine
Quantity
1.1 g
Type
reactant
Smiles
ClC(COC(=O)N1CC(C(C1)C1=CSC=C1)C(=O)OC)(Cl)Cl
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred a further 4 h at 40° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 40° C.
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove the solid
WASH
Type
WASH
Details
the filter was washed with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
The organic fraction was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by chomatography

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
Name
Type
product
Smiles
N
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
C(=O)(OC)C1CNCC1C1=CSC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.61 g
YIELD: CALCULATEDPERCENTYIELD 199.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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